molecular formula C16H16O2S B14203234 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol CAS No. 873209-44-0

5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol

Cat. No.: B14203234
CAS No.: 873209-44-0
M. Wt: 272.4 g/mol
InChI Key: GXTUPDOHHVKCDF-UHFFFAOYSA-N
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Description

5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. This compound is a derivative of resveratrol, a well-known polyphenol found in various fruits and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution can be scaled up for industrial synthesis, involving controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of stilbenes and their derivatives.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and cardioprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with various molecular targets and pathways:

Properties

CAS No.

873209-44-0

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

5-[2-(4-ethylsulfanylphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C16H16O2S/c1-2-19-16-7-5-12(6-8-16)3-4-13-9-14(17)11-15(18)10-13/h3-11,17-18H,2H2,1H3

InChI Key

GXTUPDOHHVKCDF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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